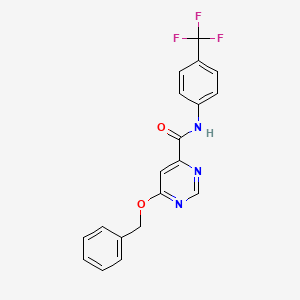

6-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide

Description

6-(Benzyloxy)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule characterized by a benzyloxy substituent at the 6-position of the pyrimidine ring and a carboxamide group linked to a 4-(trifluoromethyl)phenyl moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrimidine derivatives, particularly in antimicrobial and antitubercular research . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyloxy group may influence solubility and target binding .

Properties

IUPAC Name |

6-phenylmethoxy-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O2/c20-19(21,22)14-6-8-15(9-7-14)25-18(26)16-10-17(24-12-23-16)27-11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWDTJLOSKVMCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under basic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide.

Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a trifluoromethylphenylboronic acid and a halogenated pyrimidine intermediate.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an amine and a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of 6-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

Reduction: The carboxamide group can be reduced to form an amine derivative.

Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and borane (BH₃).

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted trifluoromethylphenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C19H14F3N3O

- Molecular Weight : 373.3 g/mol

- CAS Number : 2034282-96-5

The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it an interesting candidate for drug development.

Cancer Treatment

One of the primary applications of this compound is in cancer therapy, particularly in enhancing the efficacy of chemotherapeutic agents. Research indicates that derivatives of pyrimidine compounds can effectively inhibit DNA repair mechanisms in cancer cells. The compound has been studied for its ability to inactivate the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), which is often overexpressed in tumors, leading to resistance against alkylating agents used in chemotherapy .

Case Study: Chemotherapeutic Enhancement

A study demonstrated that administering 6-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide alongside alkylating agents significantly improved cytotoxicity against resistant tumor cells. The compound was shown to lower the required dosage of chemotherapeutics while maintaining efficacy, indicating its potential as a co-treatment agent in cancer therapies .

Antiviral Activity

Recent investigations have also explored the antiviral properties of this compound. Its structural analogs have been found to exhibit potent activity against various viral infections, including those associated with acute myelogenous leukemia (AML). The compound's ability to inhibit specific enzymes involved in viral replication makes it a candidate for further development as an antiviral agent .

The biological activity of 6-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide is primarily attributed to its interaction with molecular targets involved in cell proliferation and survival pathways.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein-coupled receptors, and ion channels.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Modifications

The compound’s key analogs differ in substituents on the pyrimidine ring and the carboxamide-linked aromatic group. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Antitubercular Activity: The target compound shares structural motifs with Compound 43 and 44, which exhibit potent antitubercular activity (MIC ≤1 μM) . The trifluoromethyl group in the target compound may enhance target binding (e.g., to mycobacterial enzymes) compared to non-fluorinated analogs. Compound 44’s trifluoromethylpyridinyl group improves metabolic stability, suggesting the target compound’s trifluoromethylphenyl group may similarly resist oxidative degradation .

Solubility and Lipophilicity: The benzyloxy group in the target compound likely reduces aqueous solubility compared to Compound 43’s 4-fluorobenzyl group, which has polar fluorine atoms .

Biological Activity

6-(Benzyloxy)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and its potential therapeutic applications.

Chemical Structure

The compound can be described by the following chemical structure:

- Chemical Formula : C17H15F3N2O2

- IUPAC Name : 6-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide

The biological activity of 6-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival.

- Target Enzymes : The compound has shown promising inhibition against various kinases and enzymes involved in cancer cell signaling pathways.

- Cell Cycle Regulation : Studies indicate that it may induce cell cycle arrest, particularly in the S phase, leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. The following table summarizes key findings from various research articles:

These studies suggest that the compound exhibits significant cytotoxicity against multiple cancer cell lines, with IC50 values ranging from 10 to 15 µM.

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence regarding its antiviral activity. For instance, research has shown that derivatives of pyrimidine compounds can inhibit viral replication through interference with viral polymerases.

- Study Findings : A recent study indicated that similar pyrimidine derivatives displayed effective inhibition against HIV reverse transcriptase with EC50 values as low as 130 µM .

Case Studies

-

Case Study on MCF-7 Cells :

- Objective : To evaluate the apoptosis-inducing effects of the compound.

- Methodology : MCF-7 cells were treated with varying concentrations of the compound, and cell viability was assessed using an MTT assay.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, correlating with increased caspase-3 activity.

-

Case Study on A549 Cells :

- Objective : To investigate the impact on the PI3K/Akt signaling pathway.

- Methodology : Western blot analysis was conducted post-treatment to determine levels of phosphorylated Akt.

- Results : A marked decrease in phosphorylated Akt levels was observed, indicating effective pathway inhibition.

Q & A

Q. What are the recommended synthetic routes and reaction conditions for 6-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1: Preparation of a pyrimidine precursor (e.g., 6-methylpyrimidin-4-carbaldehyde) via condensation reactions.

- Step 2: Functionalization of the pyrimidine ring with a benzyloxy group using benzyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 3: Coupling the modified pyrimidine with 4-(trifluoromethyl)benzoyl chloride in anhydrous solvents (e.g., THF or DCM) at 0–25°C to form the carboxamide . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Yield optimization requires strict control of stoichiometry and moisture-free environments .

Q. What analytical methods are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl at C4-phenyl, benzyloxy at C6-pyrimidine) .

- Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H]⁺ at m/z 415.4) .

- X-ray Crystallography: For resolving stereochemical ambiguities, as demonstrated in structurally analogous pyrimidine derivatives .

- HPLC: Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How should researchers design initial biological activity screens for this compound?

Prioritize assays based on structural analogs:

- Enzyme Inhibition: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays due to the trifluoromethyl group’s role in enhancing binding affinity .

- Antimicrobial Activity: Use broth microdilution (MIC determination) against S. aureus or E. coli, given the compound’s potential to disrupt bacterial PPTase enzymes .

- Cytotoxicity: Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 1–100 µM concentrations . Include positive controls (e.g., sunitinib for kinase inhibition) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

Contradictions often arise from:

- Solvent Effects: Switch from batch to continuous flow reactors to improve heat/mass transfer, as scaling polar solvents (e.g., DMF) may reduce yields due to viscosity .

- Catalyst Optimization: Screen Pd/C or CuI catalysts for coupling steps; trace metal residues can inhibit reactions at larger scales .

- Impurity Profiling: Use LC-MS to identify side products (e.g., N-acetylation byproducts) and adjust protecting group strategies .

Q. What computational methods are suitable for predicting the compound’s binding modes to therapeutic targets?

Combine:

- Molecular Docking (AutoDock Vina): Model interactions with kinase ATP-binding pockets, focusing on hydrogen bonds between the carboxamide and kinase hinge regions .

- Molecular Dynamics (GROMACS): Simulate stability of the trifluoromethyl-phenyl moiety in hydrophobic pockets over 100 ns trajectories .

- QSAR Modeling: Corrogate substituent effects (e.g., benzyloxy vs. methoxy) on IC₅₀ values using datasets from analogous pyrimidine carboxamides .

Q. How can stability issues in aqueous buffers be addressed for in vivo studies?

- pH Stability: Conduct accelerated degradation studies (pH 1–9, 37°C) with UPLC monitoring. The benzyloxy group may hydrolyze under acidic conditions; stabilize with cyclodextrin encapsulation .

- Light Sensitivity: Store solutions in amber vials if UV-Vis shows λmax <300 nm (common for pyrimidines) .

- Metabolic Stability: Use liver microsome assays (human/rat) to identify CYP450-mediated N-dealkylation; introduce deuterium at labile positions to prolong half-life .

Q. What strategies validate target engagement in cellular models?

- CETSA (Cellular Thermal Shift Assay): Detect thermal stabilization of target kinases in lysates after compound treatment .

- Photoaffinity Labeling: Incorporate a diazirine moiety into the benzyloxy group for UV-induced crosslinking and pull-down assays .

- CRISPR Knockout: Compare activity in wild-type vs. kinase-deficient cell lines to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.